molecular formula C15H13N B1597259 2,4-Dimethylbenzo[h]quinoline CAS No. 605-67-4

2,4-Dimethylbenzo[h]quinoline

Cat. No. B1597259
CAS RN: 605-67-4
M. Wt: 207.27 g/mol
InChI Key: VPSXZUORXQYBAT-UHFFFAOYSA-N
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Description

2,4-Dimethylbenzo[h]quinoline (DMBQ) is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied for its biological and physiological effects. DMBQ is a derivative of benzoquinoline and is known for its unique chemical structure and properties.

Scientific research applications

Spectroscopic Characterization and Nonlinear Optical Properties

2,4-Dimethylbenzo[h]quinoline derivatives have been characterized using spectroscopic methods and Density Functional Theory (DFT) calculations. These studies provide insights into their molecular structure, electronic properties, and nonlinear optical (NLO) behavior, indicating potential applications in photonic and optoelectronic devices. The research on the spectroscopic characterization and NLO analyses of related benzo[h]quinoline derivatives demonstrates their promising applications in these fields (Wazzan, Al-Qurashi, & Faidallah, 2016).

Photophysical Properties and Molecular Logic Switches

Research on amino derivatives of pyrazolo[3,4-b]quinoline, a related structure to 2,4-Dimethylbenzo[h]quinoline, has revealed interesting photophysical properties. These derivatives have been studied for their solvatochromism, acidochromism, solid-state fluorescence, and electron transfer processes. Their potential as molecular logic switches in computing and sensing technologies has been highlighted (Uchacz et al., 2016).

Fluorescent Material for Light-Emitting Devices

Pyrazolo[3,4-b]quinoline derivatives, structurally similar to 2,4-Dimethylbenzo[h]quinoline, have been identified as efficient organic fluorescent materials. Their stability in various solvents and potential use in light-emitting devices has been studied, along with their quenching processes in different chemical environments (Mu et al., 2010).

Corrosion Inhibition

Studies on quinoline derivatives, including structures related to 2,4-Dimethylbenzo[h]quinoline, have explored their use as corrosion inhibitors. Their effectiveness in protecting metals against corrosion in various environments has been evaluated, indicating their potential application in industrial maintenance (Singh, Srivastava, & Quraishi, 2016).

Antiviral Properties

Certain quinoline-based compounds, related to 2,4-Dimethylbenzo[h]quinoline, have shown antiviral properties against human immunodeficiency virus (HIV). Their mechanism involves inhibition of HIV transcription through the modulation of nuclear factor-kappaB (NF-kappaB) and specificity protein-1 (SP1), suggesting potential therapeutic applications (Bedoya et al., 2010).

Biomedical Imaging

The development of fluorescent probes based on quinoline derivatives for imaging purposes has been a focus of recent research. These probes have applications in tracking biological processes, such as superoxide anion in organisms, and have been used in studies for lung inflammation and other medical conditions (Li et al., 2017).

properties

IUPAC Name

2,4-dimethylbenzo[h]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N/c1-10-9-11(2)16-15-13(10)8-7-12-5-3-4-6-14(12)15/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSXZUORXQYBAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC3=CC=CC=C32)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60209239
Record name Benzo(h)quinoline, 2,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60209239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethylbenzo[h]quinoline

CAS RN

605-67-4
Record name Benzo(h)quinoline, 2,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(h)quinoline, 2,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60209239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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